molecular formula C10H12BrCl2NO3S B604211 2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide CAS No. 1428153-24-5

2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide

Cat. No.: B604211
CAS No.: 1428153-24-5
M. Wt: 377.1g/mol
InChI Key: ASCWWYVWVVHTSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with bromine, chlorine, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Bromination and Chlorination: The benzene ring is first brominated and chlorinated to introduce the bromine and chlorine substituents at the desired positions.

    Sulfonamide Formation: The sulfonamide group is introduced through a reaction with a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding methyl derivatives.

    Coupling: Biaryl compounds from Suzuki-Miyaura coupling.

Scientific Research Applications

2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes. This can disrupt various biochemical pathways, making it useful in medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,5-dichlorobenzenesulfonamide: Lacks the hydroxymethyl group.

    4,5-dichloro-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the bromine atom.

    2-bromo-N-[1-(hydroxymethyl)propyl]benzenesulfonamide: Lacks the chlorine atoms.

Uniqueness

The presence of both bromine and chlorine atoms, along with the hydroxymethyl group, makes 2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzene-1-sulfonamide unique. This combination of substituents allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

1428153-24-5

Molecular Formula

C10H12BrCl2NO3S

Molecular Weight

377.1g/mol

IUPAC Name

2-bromo-4,5-dichloro-N-(1-hydroxybutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H12BrCl2NO3S/c1-2-6(5-15)14-18(16,17)10-4-9(13)8(12)3-7(10)11/h3-4,6,14-15H,2,5H2,1H3

InChI Key

ASCWWYVWVVHTSO-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.